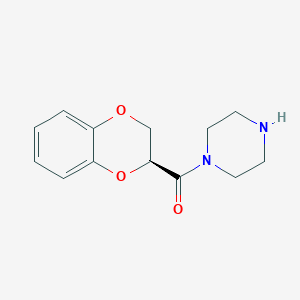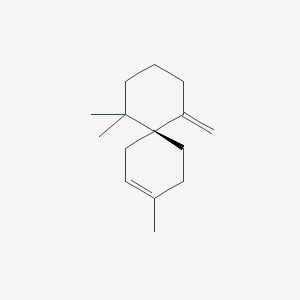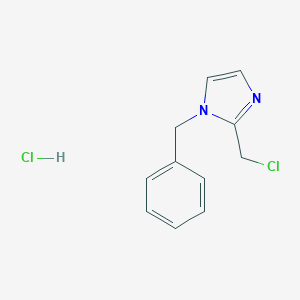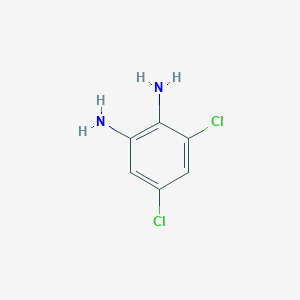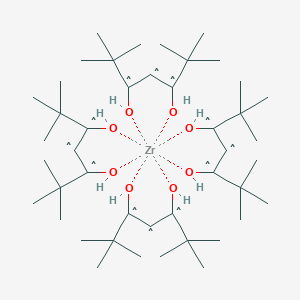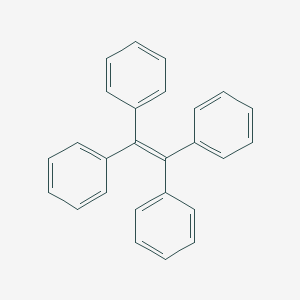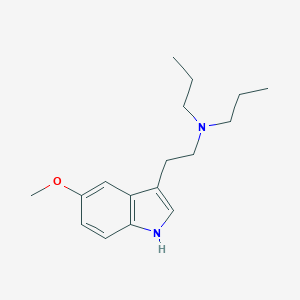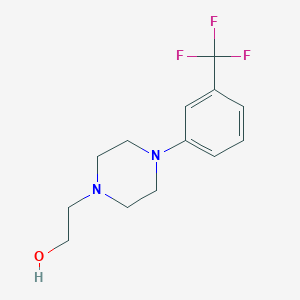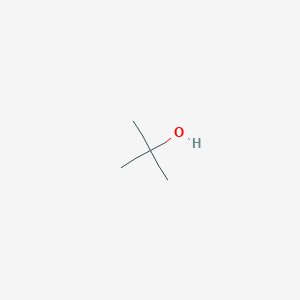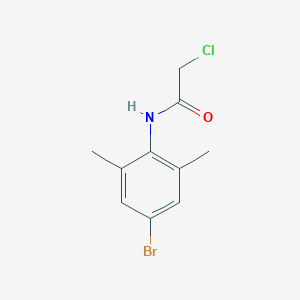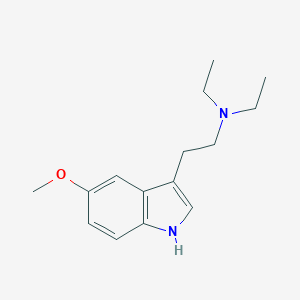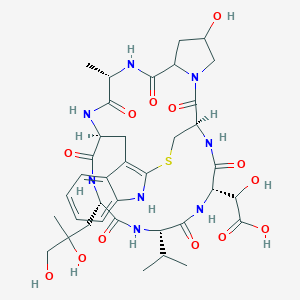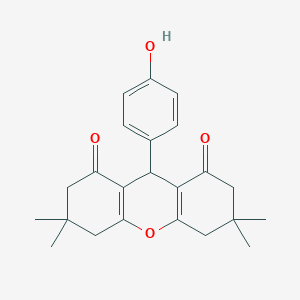
9-(4-hydroxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
Descripción general
Descripción
9-(4-hydroxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, also known as 9-(4-hydroxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, is a useful research compound. Its molecular formula is C23H26O4 and its molecular weight is 366.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9-(4-hydroxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(4-hydroxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Application in Antibacterial Activity Studies
Specific Scientific Field
This application falls under the field of Medicinal Chemistry and Microbiology .
Summary of the Application
The compound has been used as a ligand in the synthesis of two Cobalt (II) complexes, which were then tested for their antibacterial activity .
Methods of Application
The compound was used to synthesize two new Cobalt (II) complexes. The purity of the ligand and the metal complexes were ascertained by TLC and melting points. The coordination patterns of the ligand were determined to be hexadentate and tetradentate respectively .
Results or Outcomes
The ligand displayed moderate antibacterial activity against Staphylococcus aureus ATCC25923, Escherichia coli ATCC25922, Pseudomonas aeruginosa and Klebsiella pneumoniae 22 .
Application in Antimicrobial Drug Development
Specific Scientific Field
This application falls under the field of Pharmaceutical Chemistry and Microbiology .
Summary of the Application
Derivatives of the compound have been synthesized and tested as potential scaffolds for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens .
Methods of Application
Amino acid derivatives bearing an incorporated 4-hydroxyphenyl moiety with various substitutions were synthesized. These novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibited structure-dependent antimicrobial activity .
Results or Outcomes
The derivatives demonstrated substantial activity against Candida auris, with minimum inhibitory concentrations ranging from 0.5 to 64 µg/mL. Hydrazones containing heterocyclic substituents showed the most potent and broad-spectrum antimicrobial activity .
Application in Synthesis of Fluorene Derivatives
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Summary of the Application
The compound has been used in the synthesis of 9,9-bis(4-hydroxyphenyl) fluorene, a fluorene derivative .
Methods of Application
The compound was used in a condensation reaction with 9-fluorenone and phenol, catalyzed by bifunctional ionic liquids (BFILs). The BFIL catalyst 6c was used to achieve nearly 100% conversion of 9-fluorenone .
Results or Outcomes
The reaction resulted in a high selectivity of 9,9-bis(4-hydroxyphenyl) fluorene (95.2%) .
Application in Material Science
Specific Scientific Field
This application falls under the field of Material Science .
Summary of the Application
The compound has been used in the synthesis of high-purity 9,9-bis(4-hydroxyphenyl)-fluorene (BHPF), which has numerous applications as a monomer or modifier for heat-resistant adhesives, high-temperature coatings, and matrix resin for advanced composites .
Methods of Application
The compound was prepared from phenol and fluorenone using cationic ion-exchange resin as the condensation catalyst .
Results or Outcomes
.
Application in Synthesis of Fluorinated Polyamides and Poly (Amide Imide)s
Specific Scientific Field
This application falls under the field of Polymer Chemistry .
Summary of the Application
The compound has been used in the synthesis of fluorinated polyamides and poly (amide imide)s based on 9,9-bis [4- (4-amino-2-trifluromethylphenoxy)phenyl]fluroene .
Methods of Application
A diamine, 9,9-bis [4- (4-amino-2-trifluromethylphenoxy)phenyl]fluroene (I) containing the CF3 group, was prepared from 9,9-bis(4-hydroxyphenyl)fluorene and 2-chloro-5-nitrobenzotrifluoride. Then, a series of soluble fluorinated polyamides (VII a-e) and poly (amide imide)s (VIII a-j and X a,b) were synthesized from diamine (I) with various aromatic diacids .
Results or Outcomes
The resulting polymers showed excellent solubility in amide-type solvents such as N -dimethylforamide and can also be dissolved in pyridine, m -cresol, and tetrahydrofuran. The glass transition temperature of these polymers were in the range of 278–366°C .
Propiedades
IUPAC Name |
9-(4-hydroxyphenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O4/c1-22(2)9-15(25)20-17(11-22)27-18-12-23(3,4)10-16(26)21(18)19(20)13-5-7-14(24)8-6-13/h5-8,19,24H,9-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQVVTBQTVHNTKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC=C(C=C4)O)C(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(4-hydroxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



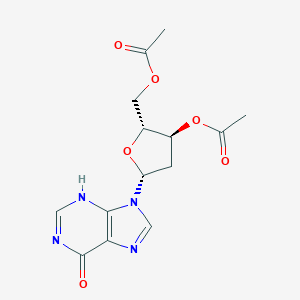
![2-(Piperidin-4-YL)-1H-benzo[D]imidazole](/img/structure/B103876.png)
